molecular formula C10H11N3OS2 B11371034 2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide

2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide

Cat. No.: B11371034
M. Wt: 253.3 g/mol
InChI Key: WQTNDMGOXJELOF-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide typically involves the reaction of 2-methylpropanoyl chloride with 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biology: It has been studied for its potential to modulate biological pathways and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
  • 2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]butanamide
  • 2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]pentanamide

Uniqueness

2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11N3OS2

Molecular Weight

253.3 g/mol

IUPAC Name

2-methyl-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)propanamide

InChI

InChI=1S/C10H11N3OS2/c1-6(2)9(14)12-10-11-8(13-16-10)7-4-3-5-15-7/h3-6H,1-2H3,(H,11,12,13,14)

InChI Key

WQTNDMGOXJELOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=NS1)C2=CC=CS2

Origin of Product

United States

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